8-Methyl-4-nonanone
Overview
Description
8-Methyl-4-nonanone is a chemical compound with the molecular formula C10H20O . It is also known by other names such as 4-Nonanone, 8-methyl- .
Synthesis Analysis
The synthesis of methyl ketones like 8-Methyl-4-nonanone has been studied in the context of metabolic engineering. For instance, a functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .Molecular Structure Analysis
The molecular structure of 8-Methyl-4-nonanone consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 . The molecular weight is 156.2652 .Scientific Research Applications
Pheromone Communication in Weevils : Research on Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus, has shown that compounds like 4-methyl-5-nonanol and 4-methyl-5-nonanone are involved in pheromone communication. These compounds' stereoisomers, including 8-methyl-4-nonanone analogs, may play a crucial role in species-specific pheromone signaling, affecting weevil behavior and potentially aiding in pest management strategies (Perez et al., 1996).
Environmental and Toxicological Studies : The study of nonane and its metabolites, such as 2-nonanol and 2-nonanone, in human liver microsomes, provides insights into the environmental and toxicological impacts of jet fuel components. This research is crucial for understanding how these compounds, including 8-methyl-4-nonanone, are processed in the human body and their potential health risks (Edwards et al., 2005).
Chemical Synthesis and Analysis : The synthesis and analysis of various organic compounds, such as 4-hydroxy-2-nonenal (HNE), provide valuable knowledge for chemical engineering and pharmaceutical applications. Understanding the chemistry and properties of these compounds, closely related to 8-methyl-4-nonanone, contributes to advancements in material science and drug development (Spickett, 2013).
Antileishmanial Drug Research : Oxabicyclo[3.3.1]nonanones, similar in structure to 8-methyl-4-nonanone, have been studied for their potential as antileishmanial agents. These studies are crucial for developing new treatments against parasitic diseases like Leishmaniasis (Saudagar et al., 2013).
Fumigation and Pest Control : Research into n-methyl ketones as fumigants offers an alternative to conventional pest control methods. These studies are essential for developing safer and more environmentally friendly pest management techniques, where compounds like 8-methyl-4-nonanone could play a role (Zhu et al., 2018).
properties
IUPAC Name |
8-methylnonan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUJDCJQPCTXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337001 | |
Record name | 8-Methyl-4-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6137-29-7 | |
Record name | 8-Methyl-4-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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